SAMS Peptide: A Comprehensive Technical Guide for Researchers
SAMS Peptide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of SAMS peptide, a crucial tool for researchers and drug development professionals studying the AMP-activated protein kinase (AMPK) signaling pathway. This document outlines the core characteristics of SAMS peptide, its function as a specific AMPK substrate, and detailed methodologies for its use in experimental settings.
Introduction to SAMS Peptide
SAMS peptide is a synthetic peptide renowned for its high specificity as a substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. Its sequence, HMRSAMSGLHLVKRR , is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK[5][6][7]. A key modification in the SAMS peptide sequence—the replacement of a serine residue that is a target for protein kinase A (PKA) with an alanine—significantly enhances its specificity for AMPK, making it a superior tool for accurately assaying AMPK activity[5][7]. Due to its rapid phosphorylation by AMPK, SAMS peptide provides a convenient and sensitive method for measuring the kinase's activity[1][3][4].
Core Function and Mechanism of Action
The primary function of SAMS peptide is to act as a specific substrate in kinase assays to quantify the activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets, including the SAMS peptide in an in vitro setting. The transfer of a phosphate (B84403) group from ATP to the serine residue within the SAMS peptide sequence is the reaction measured in these assays.
Signaling Pathway
The phosphorylation of SAMS peptide is a direct enzymatic reaction catalyzed by AMPK. This reaction is a terminal event in an assay and serves as a proxy for the upstream activation of the AMPK signaling cascade.
Quantitative Data
The interaction between SAMS peptide and AMPK has been characterized by several kinetic parameters. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Enzyme Source | Method | Reference |
| Vmax | 1.47 nmol min⁻¹ mg⁻¹ | Purified wild-type myc-tagged AMPK from HEK cells | Radiometric Assay | [2] |
| Km | 15.68 µM | Recombinant AMPK α1β1γ1 complex | ELISA-based Assay | [5] |
| Km | 26.67 µM | Recombinant AMPK α1β1γ1 complex | Radiometric Assay | [3] |
Experimental Protocols
The following are detailed methodologies for two common types of AMPK activity assays utilizing SAMS peptide.
Radiometric Kinase Assay
This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the SAMS peptide.
Materials:
-
Active AMPK enzyme
-
SAMS peptide
-
Kinase Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 µM AMP)
-
[γ-³²P]ATP
-
75 mM Magnesium Chloride
-
500 µM unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% or 1% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare the [³²P]ATP mixture: Dilute the [γ-³²P]ATP stock with a solution of 75 mM magnesium chloride and 500 µM unlabeled ATP.
-
Set up the reaction: In a microcentrifuge tube, combine the AMPK reaction buffer, SAMS peptide (to a final concentration of ~20 µM), and the active AMPK enzyme (10-100 mU/assay).
-
Initiate the reaction: Add the [³²P]ATP mixture to the reaction tube.
-
Incubate: Incubate the reaction mixture at 30°C for 10-15 minutes in a shaking incubator.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 paper squares three times with 0.75% or 1% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a single wash with acetone.
-
Quantify: Transfer the dried paper square to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
ELISA-Based Kinase Assay
This protocol quantifies the amount of phosphorylated SAMS peptide using an antibody that specifically recognizes the phosphorylated form.
Materials:
-
Active AMPK enzyme
-
SAMS peptide
-
Kinase Reaction Buffer
-
ATP
-
EDTA (to stop the reaction)
-
Microplate with amino-immobilizing surface
-
Anti-phospho-SAMS peptide antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Perform the kinase reaction: In a PCR tube, incubate the active AMPK enzyme with SAMS peptide and ATP in the kinase reaction buffer.
-
Stop the reaction: Add EDTA to the reaction mixture to chelate Mg²⁺ and stop the kinase activity.
-
Immobilize the peptide: Transfer the reaction mixture to the wells of an amino-immobilizing microplate and incubate to allow covalent conjugation of the SAMS peptide.
-
Wash: Wash the wells to remove unbound components.
-
Primary antibody incubation: Add the anti-phospho-SAMS peptide antibody to the wells and incubate.
-
Wash: Wash the wells to remove unbound primary antibody.
-
Secondary antibody incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Wash: Wash the wells to remove unbound secondary antibody.
-
Develop signal: Add the enzyme substrate and incubate until a color change is observed.
-
Stop signal development: Add a stop solution.
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated SAMS peptide.
Conclusion
SAMS peptide is an indispensable tool for the accurate and sensitive measurement of AMPK activity. Its high specificity and well-characterized kinetic parameters make it a reliable substrate for both radiometric and ELISA-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate the SAMS peptide into their experimental workflows for studying the critical role of AMPK in health and disease.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. SAMS Peptide - Amerigo Scientific [amerigoscientific.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. AMPK activity assay [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
